

Benzophenone Imine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Benzophenone imine*

Cat. No.: *B093159*

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This guide provides an in-depth overview of **benzophenone imine**, a versatile reagent in organic synthesis, particularly valued as an ammonia surrogate. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines its chemical properties, provides a detailed experimental protocol for its synthesis and subsequent use in a common cross-coupling reaction, and illustrates the process workflow.

Core Properties of Benzophenone Imine

Benzophenone imine, also known as diphenylmethanimine, is a key intermediate in various organic transformations. Its utility stems from its role as a stable, easy-to-handle equivalent of ammonia, enabling the formation of primary amines.

Quantitative Data Summary

The fundamental physicochemical properties of **benzophenone imine** are summarized below.

Property	Value	References
CAS Number	1013-88-3	[1][2][3][4][5]
Molecular Weight	181.23 g/mol	[1][2][3][5][6]
Molecular Formula	C ₁₃ H ₁₁ N	[1][5]
Appearance	Colorless to light-yellow liquid	[2]
Boiling Point	151-153 °C at 10 mmHg	[2]
Density	1.08 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.618	[3]
Melting Point	-30 °C	[2]

Key Synthetic Applications

Benzophenone imine is widely recognized for its application in palladium-catalyzed Buchwald-Hartwig amination reactions to synthesize primary anilines.[1] It is also a precursor for the synthesis of nitrile ylide dimers, which are valuable in constructing heterocyclic compounds.[7] Its function as an ammonia equivalent provides a significant advantage over the direct use of ammonia, which can be challenging due to its high volatility and poor solubility in organic solvents.[8][9]

Experimental Protocol: One-Pot Benzophenone Imine Synthesis and Buchwald-Hartwig Amination

This section details a convenient one-pot method for the synthesis of **benzophenone imine** followed by its in-situ use in a Buchwald-Hartwig amination of an aryl halide. This procedure is adapted from a method developed for its efficiency and mild reaction conditions.[1]

Materials and Reagents

- Benzophenone
- 1,1,1,3,3,3-Hexamethyldisilazane (HMDS)

- Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
- Aryl halide (e.g., 4-bromoanisole)
- Palladium catalyst (e.g., Pd₂(dba)₃)
- Ligand (e.g., Xantphos)
- Sodium tert-butoxide (NaOtBu)
- Toluene (anhydrous)
- Argon or Nitrogen gas (for inert atmosphere)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification

Procedure

Part 1: Synthesis of **Benzophenone Imine**

- Vessel Preparation: A 20 mL Schlenk tube equipped with a magnetic stir bar is dried under vacuum with a heat gun and subsequently backfilled with argon gas.
- Reagent Addition: To the prepared tube, add benzophenone (1.0 mmol, 1.0 equiv), 1,1,1,3,3,3-hexamethyldisilazane (2.0 mmol, 2.0 equiv), and tetrabutylammonium fluoride solution (0.10 mmol, 10 mol %).
- Reaction: Stir the mixture at room temperature (25 °C) for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the formation of **benzophenone imine**.

Part 2: Buchwald-Hartwig Amination

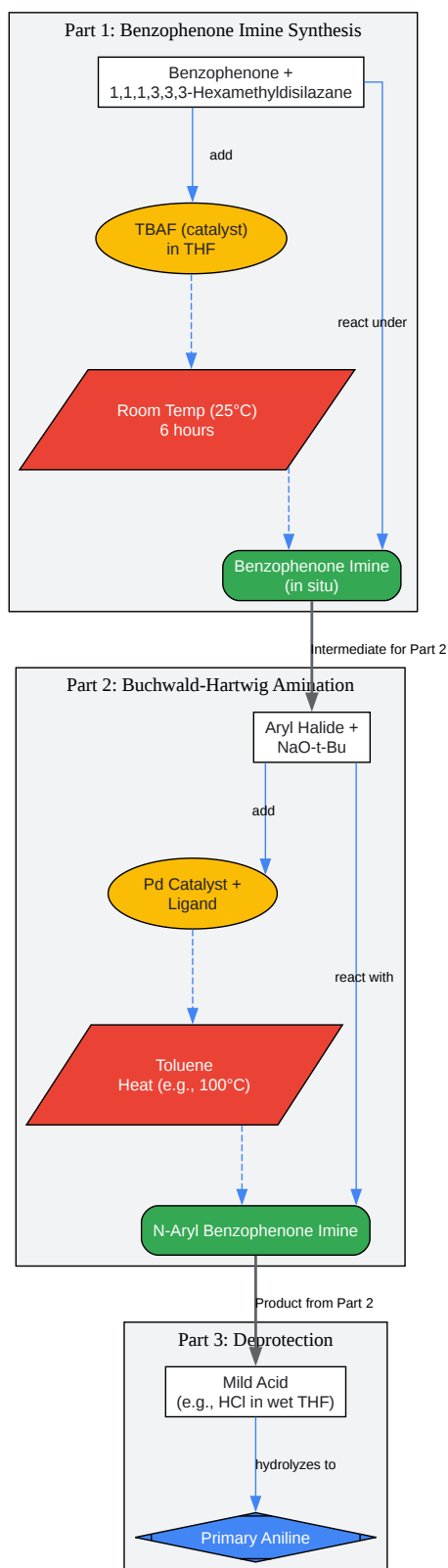
- Catalyst and Reagent Addition: To the reaction mixture containing the freshly synthesized **benzophenone imine**, add the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst, the

ligand, and sodium tert-butoxide under a positive pressure of argon.

- Solvent Addition: Add anhydrous toluene to the mixture.
- Reaction: The Schlenk tube is sealed and the mixture is heated with stirring. The reaction temperature and time will depend on the specific aryl halide and catalyst system used (e.g., 80-110 °C for 12-24 hours).
- Workup: After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, an N-arylated **benzophenone imine**, is then purified by flash column chromatography on silica gel.^[1]
- Deprotection: The resulting N-aryl **benzophenone imine** can be hydrolyzed to the primary aniline by treatment with a mild acid, such as hydroxylamine hydrochloride or catalytic HCl, in a suitable solvent like THF.

Process Visualization

The following diagrams illustrate the logical workflow of the described one-pot synthesis and amination process.



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Caption: Workflow for the one-pot synthesis and subsequent amination reaction.

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